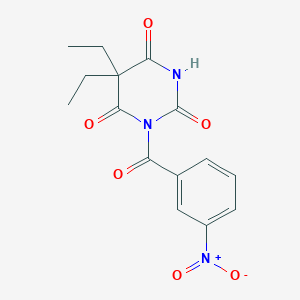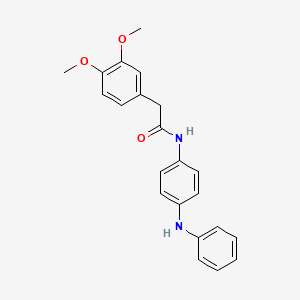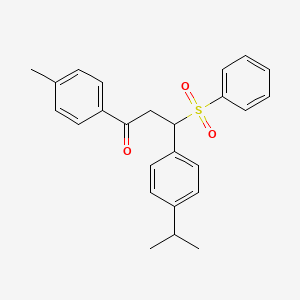
5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrimidinetrione derivative that has been synthesized using various methods, and its unique properties make it a promising candidate for various applications.
Mechanism of Action
The mechanism of action of 5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are essential for the growth and survival of cancer cells and bacteria. It has also been found to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. It has also been shown to reduce inflammation, which is beneficial for the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is its ability to inhibit the growth of cancer cells and bacteria. This makes it a promising candidate for the development of new drugs. However, its mechanism of action is not fully understood, which limits its potential applications. Additionally, its toxicity and side effects need to be thoroughly investigated before it can be used in clinical settings.
Future Directions
There are several future directions for the research on 5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of new drugs based on its structure and properties. Another direction is the investigation of its mechanism of action and the identification of its molecular targets. Furthermore, its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases, need to be explored. Finally, its toxicity and side effects need to be thoroughly investigated to ensure its safety for clinical use.
Synthesis Methods
The synthesis of 5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved using different methods. One of the most common methods involves the reaction of 3-nitrobenzoyl chloride with diethyl malonate, followed by cyclization with ammonium acetate. Another method involves the reaction of 3-nitrobenzoyl chloride with ethyl acetoacetate, followed by cyclization with ammonium acetate. Both methods yield the desired compound with good yields.
Scientific Research Applications
5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. Its ability to inhibit the growth of cancer cells and bacteria has made it a promising candidate for the development of new drugs.
properties
IUPAC Name |
5,5-diethyl-1-(3-nitrobenzoyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c1-3-15(4-2)12(20)16-14(22)17(13(15)21)11(19)9-6-5-7-10(8-9)18(23)24/h5-8H,3-4H2,1-2H3,(H,16,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWQQHKDCIHPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Diethyl-1-(3-nitrobenzoyl)-1,3-diazinane-2,4,6-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4959566.png)
![N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4959569.png)
![1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone](/img/structure/B4959571.png)

![5-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4959578.png)
![3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4959590.png)

![2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate](/img/structure/B4959596.png)


![4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazine-2-thiol](/img/structure/B4959638.png)
